molecular formula C11H13N3O2 B8419759 2-(4-Methylene-1-piperidyl)-3-nitropyridine

2-(4-Methylene-1-piperidyl)-3-nitropyridine

Cat. No.: B8419759
M. Wt: 219.24 g/mol
InChI Key: YHLDZHRCNFRVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylene-1-piperidyl)-3-nitropyridine is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-methylidenepiperidin-1-yl)-3-nitropyridine

InChI

InChI=1S/C11H13N3O2/c1-9-4-7-13(8-5-9)11-10(14(15)16)3-2-6-12-11/h2-3,6H,1,4-5,7-8H2

InChI Key

YHLDZHRCNFRVSY-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium in hexanes (2.5 M, 4.93 mL, 12.3 mmol) was added dropwise over 10 min. into a suspension of 98% methyltriphenylphosphonium bromide (4.65 g, 12.8 mmol) in 40 mL of THF stirred at −70° C. After 0.5 h, a solution of 1-(3-nitro-2-pyridyl)-4-oxopiperidine (2 g, 8.5 mmol) in 16 mL of THF was added and the reaction mixture was allowed to warm up to r.t. After overnight resting, the mixture was quenched with an aqueous saturated solution of NH4Cl, extracted with EtOAc, dried over Na2SO4, evaporated to dryness in vacuo. The crude product was purified by automated flash chromatography (SP1®TM-Biotage) eluting with a Petroleum Ether-EtOAc gradient from 1:0 to 9:1 yielding 1.23 g of the title compound as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
4.93 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

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